![molecular formula C8H9N3 B065487 Imidazo[1,2-a]piridin-3-ilmetanamina CAS No. 160771-89-1](/img/structure/B65487.png)

Imidazo[1,2-a]piridin-3-ilmetanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

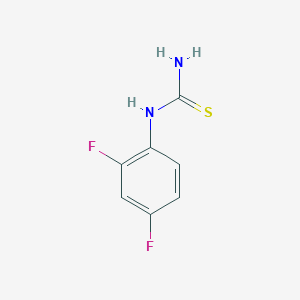

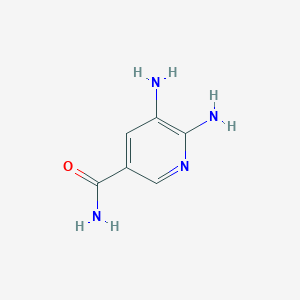

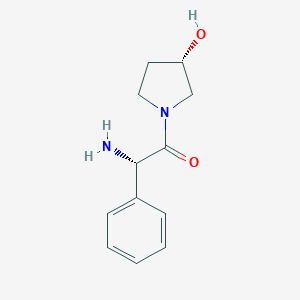

Imidazo[1,2-a]pyridin-3-ylmethanamine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazo[1,2-a]pyridin-3-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-a]pyridin-3-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Imidazo[1,2-a]piridin-3-ilmetanamina se ha utilizado como un núcleo básico en el desarrollo de nuevos agentes anticancerígenos covalentes. Estos compuestos se dirigen a mutaciones específicas en las células cancerosas, como la mutación KRAS G12C, y han demostrado potencial en el tratamiento de cánceres intratables .

Síntesis Orgánica

Este compuesto actúa como un andamiaje versátil en la síntesis orgánica. Su estructura única permite el desarrollo de diversos métodos sintéticos, contribuyendo a la creación de nuevas moléculas con potencial actividad biológica .

Ciencia de Materiales

En el campo de la ciencia de los materiales, los derivados de this compound han mostrado promesa. Se están explorando por su potencial en la creación de nuevos materiales con propiedades electrónicas o físicas específicas .

Dispositivos Optoelectrónicos

Se están investigando derivados de este compuesto para su uso en dispositivos optoelectrónicos. Su estructura electrónica única podría conducir a innovaciones en la forma en que creamos y manipulamos las tecnologías basadas en la luz .

Sensores

Los derivados del compuesto también se están estudiando para su aplicación en tecnología de sensores. Su sensibilidad a diversos factores ambientales los hace adecuados para detectar cambios en estados químicos o físicos .

Microscopía y formación de imágenes confocal

En el campo biomédico, estos derivados se están utilizando como emisores para microscopía y formación de imágenes confocal. Esta aplicación es crucial para avanzar en nuestra comprensión de los procesos biológicos a nivel celular .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-3-ylmethanamine is a complex compound with a wide range of applications in medicinal chemistry . .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Imidazo[1,2-a]pyridin-3-ylmethanamine and its derivatives have shown inhibitory activity against various tumor cell lines . This suggests that the compound may have potential anticancer effects.

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridin-3-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of imidazo[1,2-a]pyridin-3-ylmethanamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

Imidazo[1,2-a]pyridin-3-ylmethanamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that imidazo[1,2-a]pyridin-3-ylmethanamine can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of imidazo[1,2-a]pyridin-3-ylmethanamine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, imidazo[1,2-a]pyridin-3-ylmethanamine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridin-3-ylmethanamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridin-3-ylmethanamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridin-3-ylmethanamine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, imidazo[1,2-a]pyridin-3-ylmethanamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and duration of exposure.

Metabolic Pathways

Imidazo[1,2-a]pyridin-3-ylmethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The involvement of imidazo[1,2-a]pyridin-3-ylmethanamine in these pathways can influence the overall metabolic flux and levels of key metabolites.

Transport and Distribution

The transport and distribution of imidazo[1,2-a]pyridin-3-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) . Once inside the cell, imidazo[1,2-a]pyridin-3-ylmethanamine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of imidazo[1,2-a]pyridin-3-ylmethanamine is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The localization of imidazo[1,2-a]pyridin-3-ylmethanamine in these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNKWJIRCGBBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619093 |

Source

|

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160771-89-1 |

Source

|

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)

![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)